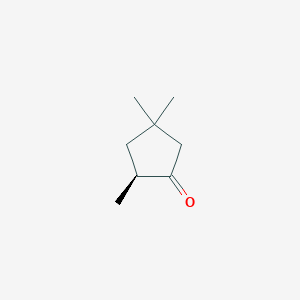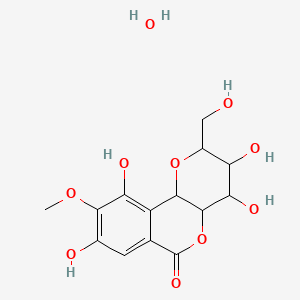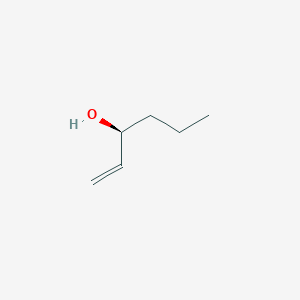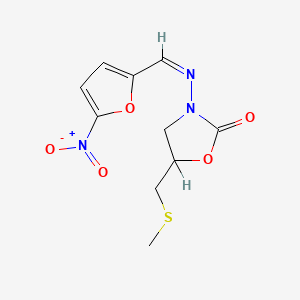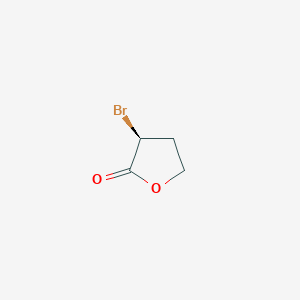![molecular formula C21H20O11 B7889026 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B7889026.png)
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the base structure of flavonoids. Key reactions include:
Condensation reactions: To form the flavonoid core.
Hydroxylation reactions: To introduce hydroxyl groups at specific positions.
Glycosylation reactions: To attach sugar moieties, such as the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound involves optimizing these reactions for large-scale synthesis. This includes using catalysts to increase reaction efficiency and employing purification techniques to isolate the final product.
Types of Reactions:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or osmium tetroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various alkyl halides or alcohols.
Major Products Formed:
Oxidation: Formation of dihydroxy or trihydroxy derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of glycosylated derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a model compound for studying flavonoid chemistry.
Biology: Investigating its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Exploring its antioxidant and anti-inflammatory properties for therapeutic use.
Industry: Utilizing its properties in the development of natural products and functional foods.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Antioxidant activity: Scavenging free radicals and preventing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines.
Molecular targets: Interaction with enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Apigenin: Another flavonoid with similar antioxidant properties.
Naringenin: Known for its anti-inflammatory effects.
Quercetin: Exhibits both antioxidant and anti-inflammatory activities.
Uniqueness: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one stands out due to its specific glycosylation pattern, which may influence its biological activity and solubility.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKWEQWGBDDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
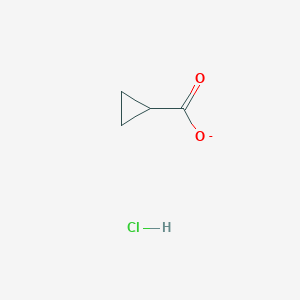
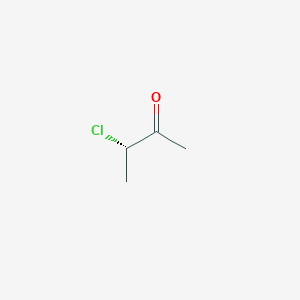
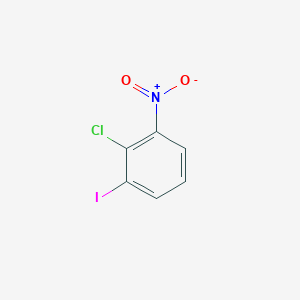
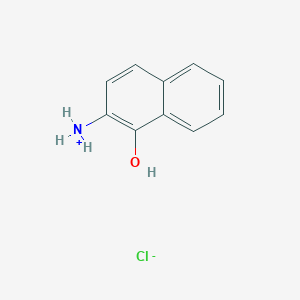
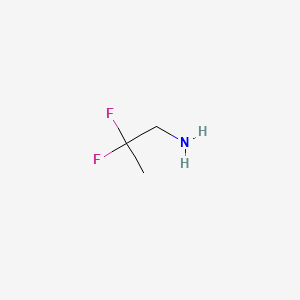
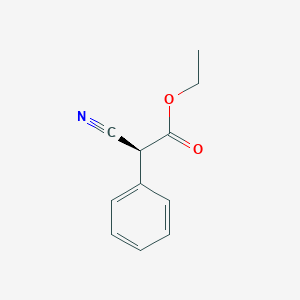
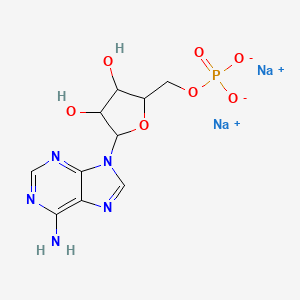
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)
